1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Overview
Description
1-Azabicyclo[222]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- is a complex organic compound that features a bicyclic structure with a phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of phenothiazine derivatives with quinuclidine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the phenothiazine moiety is introduced to the quinuclidine framework .
Industrial Production Methods
Industrial production of this compound may involve continuous flow technology, which allows for efficient and scalable synthesis. This method ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinol: Another bicyclic compound with similar structural features.
Phenothiazine Derivatives: Compounds that share the phenothiazine moiety.
Uniqueness
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- is unique due to its combination of a quinuclidine framework with a phenothiazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(phenothiazin-10-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(13-21-11-9-15(20)10-12-21)14-22-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)22/h1-8,15,23H,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBTYAVTIJXSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN3C4=CC=CC=C4SC5=CC=CC=C53)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462820 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144827-80-5 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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